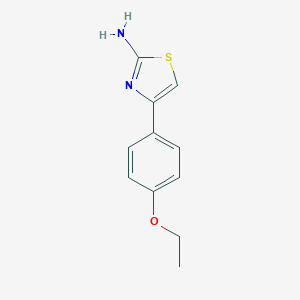
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol is a complex organic compound with the molecular formula C10H11BrN2O6. This compound is characterized by the presence of a bromine atom, two nitro groups, and a phenyl group attached to a butanediol backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of 1,2-butanediol followed by nitration and phenylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-4,4-dinitro-1-phenyl-2-butanone.
Reduction: Formation of 4-bromo-4,4-diamino-1-phenyl-1,2-butanediol.
Substitution: Formation of 4-cyano-4,4-dinitro-1-phenyl-1,2-butanediol.
Applications De Recherche Scientifique
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butanediol, 4-bromo-: Similar structure but lacks the nitro groups and phenyl group.
1,2-Butanediol, 4,4-dinitro-: Similar structure but lacks the bromine and phenyl group.
1,2-Butanediol, 4-phenyl-: Similar structure but lacks the bromine and nitro groups.
Uniqueness
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol is unique due to the combination of bromine, nitro, and phenyl groups on the butanediol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
19447-66-6 |
|---|---|
Formule moléculaire |
C10H11BrN2O6 |
Poids moléculaire |
335.11 g/mol |
Nom IUPAC |
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H11BrN2O6/c11-10(12(16)17,13(18)19)6-8(14)9(15)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
Clé InChI |
DNXJJIZZMJTTAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
Synonymes |
4-Bromo-4,4-dinitro-1-phenyl-1,2-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















